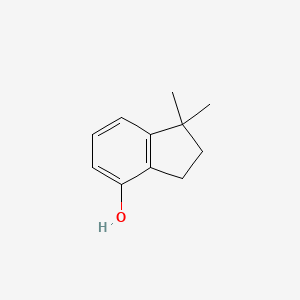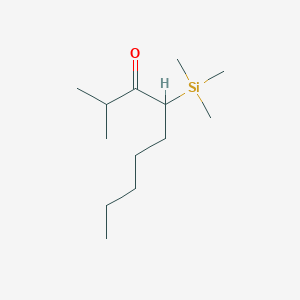
2-Methyl-4-(trimethylsilyl)nonan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(trimethylsilyl)nonan-3-one is an organic compound characterized by the presence of a trimethylsilyl group attached to a nonanone backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(trimethylsilyl)nonan-3-one typically involves the introduction of the trimethylsilyl group to a suitable precursor. One common method is the reaction of a nonanone derivative with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature and pressure can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(trimethylsilyl)nonan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Methyl-4-(trimethylsilyl)nonan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications may involve the compound as a precursor or intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(trimethylsilyl)nonan-3-one involves its interaction with molecular targets such as enzymes or receptors. The trimethylsilyl group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity. Pathways involved may include enzymatic catalysis or receptor-mediated signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(trimethylsilyl)butan-3-one
- 2-Methyl-4-(trimethylsilyl)hexan-3-one
- 2-Methyl-4-(trimethylsilyl)octan-3-one
Uniqueness
2-Methyl-4-(trimethylsilyl)nonan-3-one is unique due to its specific chain length and the position of the trimethylsilyl group. This structural feature can result in distinct reactivity and properties compared to similar compounds with different chain lengths or substitution patterns.
Properties
CAS No. |
91356-95-5 |
|---|---|
Molecular Formula |
C13H28OSi |
Molecular Weight |
228.45 g/mol |
IUPAC Name |
2-methyl-4-trimethylsilylnonan-3-one |
InChI |
InChI=1S/C13H28OSi/c1-7-8-9-10-12(15(4,5)6)13(14)11(2)3/h11-12H,7-10H2,1-6H3 |
InChI Key |
ICJZFWDLXPWBTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=O)C(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}piperidine](/img/structure/B14349130.png)
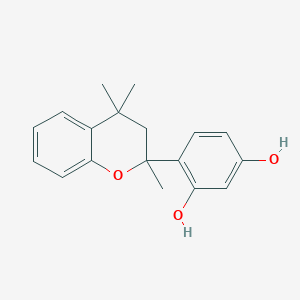
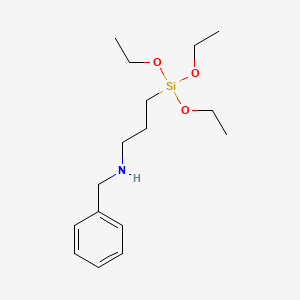
![2,2'-[[1,1'-Bi(cyclohexane)]-4,4'-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14349142.png)
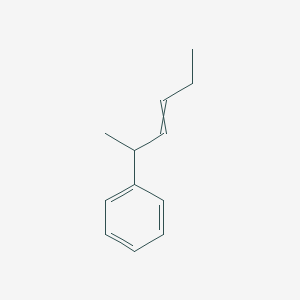

![[1,1'-Biphenyl]-2-yl heptafluorobutanoate](/img/structure/B14349156.png)
![N-methyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14349163.png)
![1-[(10-Bromodecyl)oxy]naphthalene](/img/structure/B14349168.png)

